molecular formula C28H38N4O4S B13836329 N-Formyl-Met-Leu-Phe benzylamide

N-Formyl-Met-Leu-Phe benzylamide

Cat. No.: B13836329
M. Wt: 526.7 g/mol
InChI Key: SYWWPBYRTBWRKE-SDHOMARFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-Met-Leu-Phe benzylamide is a synthetic tripeptide compound known for its potent chemotactic properties. It is widely used in scientific research, particularly in studies involving polymorphonuclear leukocytes (PMNs) and neutrophils. This compound plays a significant role in the field of immunology and cell signaling due to its ability to induce chemotaxis and activate immune cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-Met-Leu-Phe benzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, N-formylmethionine, to a solid resin. Subsequent amino acids, leucine and phenylalanine, are added sequentially through coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-Met-Leu-Phe benzylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Formyl-Met-Leu-Phe benzylamide is extensively used in scientific research due to its chemotactic properties. Some of its applications include:

    Chemistry: Used as a model compound in peptide synthesis and modification studies.

    Biology: Employed in studies of cell signaling, chemotaxis, and immune response.

    Medicine: Investigated for its potential therapeutic applications in modulating immune responses and treating inflammatory diseases.

    Industry: Utilized in the development of diagnostic assays and research reagents .

Mechanism of Action

N-Formyl-Met-Leu-Phe benzylamide exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to various cellular responses such as chemotaxis, activation of respiratory burst, and secretion of lysosomal enzymes. The primary molecular targets are FPR1 and FPR2, which mediate the compound’s effects on immune cell activation and migration .

Comparison with Similar Compounds

N-Formyl-Met-Leu-Phe benzylamide is unique among chemotactic peptides due to its specific sequence and potent activity. Similar compounds include:

These compounds share similar chemotactic properties but differ in their specific interactions with receptors and their stability under various conditions.

Properties

Molecular Formula

C28H38N4O4S

Molecular Weight

526.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C28H38N4O4S/c1-20(2)16-24(31-27(35)23(30-19-33)14-15-37-3)28(36)32-25(17-21-10-6-4-7-11-21)26(34)29-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)/t23-,24-,25-/m0/s1

InChI Key

SYWWPBYRTBWRKE-SDHOMARFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.